![molecular formula C16H17NSe B14202710 Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]- CAS No. 831200-77-2](/img/structure/B14202710.png)
Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]- is a chemical compound with the molecular formula C16H17NSe. This compound is characterized by the presence of a benzenemethanamine core structure, which is modified by the addition of a phenylseleno group and a methyl group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]- typically involves the reaction of benzenemethanamine with a suitable phenylseleno reagent under controlled conditions. One common method involves the use of phenylselenyl chloride (C6H5SeCl) in the presence of a base such as triethylamine (Et3N). The reaction proceeds through the formation of an intermediate selenoether, which is subsequently converted to the desired product by the addition of a methylating agent such as methyl iodide (CH3I).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding amine.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenemethanamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]- has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of selenium-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound can interact with thiol-containing proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanamine, N-methyl-: Lacks the phenylseleno group, resulting in different chemical properties and reactivity.
Benzenemethanamine, N-phenyl-: Contains a phenyl group instead of a phenylseleno group, leading to different biological activity.
Benzenemethanamine, N-(1-methylethyl)-: Contains an isopropyl group instead of a phenylseleno group, affecting its chemical behavior.
Uniqueness
The presence of the phenylseleno group in Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]- imparts unique redox properties and reactivity, making it distinct from other similar compounds. This uniqueness is particularly valuable in applications where selenium’s redox activity is desired, such as in the development of antioxidants and redox-active drugs.
Propiedades
Número CAS |
831200-77-2 |
|---|---|
Fórmula molecular |
C16H17NSe |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
N-benzyl-1-phenylselanylpropan-2-imine |
InChI |
InChI=1S/C16H17NSe/c1-14(13-18-16-10-6-3-7-11-16)17-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3 |
Clave InChI |
GJYUSFDLAOZUDR-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCC1=CC=CC=C1)C[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


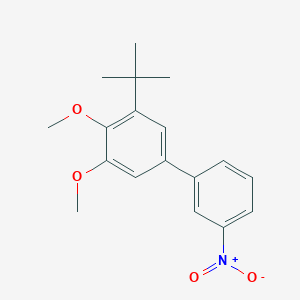
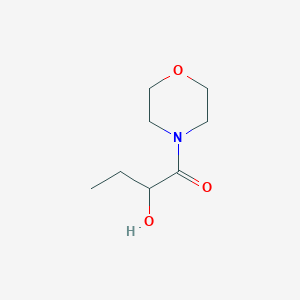
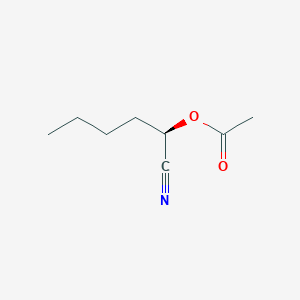


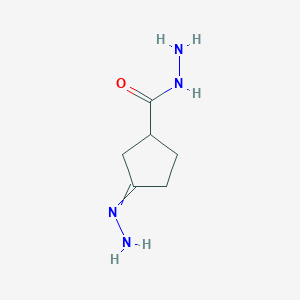
![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate](/img/structure/B14202656.png)
![1,3-Dioxolane-2-methanol, 4,4'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14202669.png)
![[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14202674.png)
![Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14202681.png)
![2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one](/img/structure/B14202688.png)
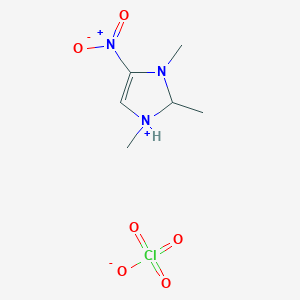
![3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14202704.png)
![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)
